Dispiro[5.2.5.2]hexadecan-7-one
Description
Dispiro[5.2.5.2]hexadecan-7-one is a spirocyclic ketone characterized by its unique bicyclic framework, featuring two spiro junctions (5.2.5.2) that create interconnected rings. Key features include:
- Molecular formula: C₁₆H₂₆O (for the -1-one variant) .
- Molecular weight: 234.38 g/mol .
- Functional group: A ketone group at position 7 (or 1 in analogs), contributing to reactivity and biological interactions.
- Applications: Spirocyclic ketones are explored for antiviral, antimalarial, and material science applications due to their stereochemical complexity and stability .
Properties
CAS No. |
1781-82-4 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
dispiro[5.2.59.26]hexadecan-15-one |
InChI |
InChI=1S/C16H26O/c17-14-13-15(7-3-1-4-8-15)11-12-16(14)9-5-2-6-10-16/h1-13H2 |
InChI Key |
BKABACUMJFHLRR-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCC3(CCCCC3)C(=O)C2 |
Canonical SMILES |
C1CCC2(CC1)CCC3(CCCCC3)C(=O)C2 |
Synonyms |
Dispiro[5.2.5.2]hexadecan-7-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group variations among spirocyclic ketones and related compounds:
*Molecular weight inferred from the -1-one analog .
Key Observations:
- Ring Size and Heteroatoms : The presence of oxygen (e.g., 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one) or nitrogen (e.g., 7-Azaspiro[4.5]decan-1-one) alters reactivity and binding affinity. Oxygen-containing spirocycles often exhibit enhanced metabolic stability, while nitrogen analogs may improve bioavailability .
- Substituents : Methyl groups (e.g., 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one) increase steric hindrance, affecting molecular interactions and solubility .
Antiviral Activity:
- Dispiro[5.2.5.2]hexadecan-1-one derivatives inhibit herpes simplex virus (HSV-1/2) by binding heparan sulfate on cell surfaces, blocking viral entry .
- Differentiator : Unlike tetraoxane derivatives (e.g., 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane), spirocyclic ketones lack peroxide bonds, reducing oxidative stress risks in therapeutic applications .
Antimalarial Activity:
- Tetraoxane derivatives (e.g., 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane) show potent activity against Plasmodium falciparum via peroxide bond cleavage, generating free radicals lethal to parasites .
- Differentiator : this compound lacks peroxide functionality, making it unsuitable for antimalarial use but safer for long-term biomedical applications .
Preparation Methods
Table 1: Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Acid-catalyzed cyclocondensation | Methane sulfonic acid | NMP/benzene | Reflux | 66 | High purity |
| H₂SO₄-mediated cyclization | H₂SO₄ | CH₃CN/CH₂Cl₂ | 0°C | 9–52 | Broad substrate scope |
| BF₃ peroxyacetalization | BF₃·Et₂O | CH₂Cl₂ | −20°C | 68 | Excellent diastereoselectivity |
| One-pot DABCO-BrCN | None | CH₃CN | RT | 45–60 | Simplified workflow |
Table 2: Spectroscopic Characterization Data
Q & A
Q. What are the established synthetic routes for Dispiro[5.2.5.2]hexadecan-7-one, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves coupling gem-dihydroperoxides with ketones under acidic conditions. For example, methyl 7,8,15,16-tetraoxa-dispiro[5.2.5.2]hexadecane-3-carboxylate was synthesized in 28% yield via a gem-dihydroperoxide-ketone coupling reaction . Key factors affecting yield include solvent choice (e.g., acetonitrile-sulfuric acid media), temperature, and steric hindrance from substituents. Optimizing stoichiometry and reaction time can mitigate side reactions like peroxide bond cleavage .
Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemistry?
X-ray crystallography and NMR spectroscopy are critical for structural elucidation. For instance, dihedral angles (e.g., C1C2C4C5/C10C11C13C14) determine syn/anti dispositions of peripheral rings relative to the central ring. Syn configurations (dihedral angles ~90°) correlate with helical conformations, while anti configurations (angles near 0°) cancel helicity . Spectroscopic data (e.g., NMR for carbonyl groups) and computational modeling (DFT) further validate stereochemical assignments .
Q. What are the primary applications of this compound derivatives in medicinal chemistry?
These derivatives are explored as antimalarial agents due to their peroxide bonds, which react with heme in Plasmodium parasites to generate cytotoxic radicals. For example, methyl-substituted derivatives showed improved metabolic stability over earlier prototypes like WR 148999 . Biological assays (e.g., in vitro parasite inhibition and cytotoxicity profiling) are standard for evaluating potency and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in antimalarial activity data between this compound derivatives with similar substituents?
Contradictions often arise from subtle differences in steric effects, solubility, or metabolic stability. For example, tetramethyl-substituted derivatives (e.g., compound 3 ) showed reduced activity compared to dimethyl analogs due to excessive steric hindrance . To address this, employ:
- Computational docking : Predict interactions with heme targets.
- Pharmacokinetic studies : Measure metabolic degradation rates.
- Crystallographic data : Correlate substituent positioning with binding affinity .
Q. What methodological frameworks are recommended for designing experiments to optimize this compound's bioactivity?
Use the PICO framework (Population: Plasmodium strains; Intervention: Derivative modifications; Comparison: Existing antimalarials; Outcome: IC values) to structure hypotheses . Additionally, apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives with C2 symmetry or amphiphilic structures, which enhance membrane permeability and target engagement .
Q. How should researchers analyze discrepancies between computational predictions and experimental results for this compound's reactivity?
Discrepancies may stem from solvent effects, unaccounted transition states, or incomplete force fields. Mitigate by:
- Multi-method validation : Compare DFT, MD simulations, and experimental kinetics.
- Sensitivity analysis : Identify parameters (e.g., bond dissociation energies) most affecting reactivity.
- Error quantification : Use statistical tools (e.g., RMSE) to assess model accuracy .
Methodological Guidance
Q. What strategies ensure rigorous data collection and analysis in studies involving this compound?
- Standardized assays : Use WHO protocols for antimalarial activity testing.
- Data triangulation : Combine HPLC purity checks, spectral data, and biological replicates.
- Statistical rigor : Apply ANOVA for comparing IC values across derivatives, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .
Q. How can researchers effectively integrate structural and functional data into a cohesive narrative for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
